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Compound of Interest

Compound Name:
2-amino-N-(3-

methoxypropyl)benzamide

CAS No.: 30481-59-5

Cat. No.: B183889 Get Quote

Part 1: Executive Technical Synthesis[3]
The molecular formula C11H16N2O2 (Molecular Weight: 208.26 g/mol ) represents a critical

chemical space within the benzamide class of pharmacophores.[1][2] Unlike simple solvents or

reagents, benzamide derivatives with this specific stoichiometry often serve as high-value

fragments or lead compounds in the development of histone deacetylase (HDAC) inhibitors,

dopamine D2/D3 antagonists, and anti-arrhythmic agents.[1][2]

This guide focuses on the two most chemically significant isomers defined by this formula:

4-amino-N-[(2R)-1-hydroxybutan-2-yl]benzamide (PDB Ligand ID: W18): A structural probe

often utilized in crystallographic studies of enzyme-ligand interactions.[2]

3-amino-2-hydroxy-N-isopropyl-N-methylbenzamide: A representative scaffold for orthosteric

modulation.[2]

Core Physicochemical Profile
The utility of the C11H16N2O2 scaffold lies in its compliance with Lipinski’s Rule of Five,

making it an ideal candidate for Fragment-Based Drug Discovery (FBDD).[1][2]
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Property Value Technical Significance

Molecular Weight 208.26 g/mol
Ideal for fragment linking; high

ligand efficiency (LE).[2]

Exact Mass 208.121178 Da
Critical for High-Res MS

(HRMS) identification.[2]

LogP (Predicted) 0.6 – 1.1

Indicates high water solubility

and moderate membrane

permeability.[1][2]

Topological PSA ~60–80 Å²
Excellent oral bioavailability

potential (<140 Å²).[1][2]

H-Bond Donors 2–3

Facilitates key interactions with

active site residues (e.g., Asp,

Glu).[1][2]

H-Bond Acceptors 3–4
Enables hydrogen bonding

network formation.

Part 2: Structural & Synthetic Architectures[3][4]
Structural Isomerism and Pharmacophore Mapping
The C11H16N2O2 formula allows for diverse substitution patterns on the benzene ring and the

amide nitrogen.[1][3] The 4-amino-benzamide motif is "privileged," meaning it is statistically

over-represented in bioactive libraries due to its ability to mimic the peptide bond (

) while providing a rigid aromatic linker.[2]

Head Group (Zinc Binding/Receptor Interaction): The amide carbonyl and adjacent

amino/hydroxyl groups often serve as zinc-binding groups (ZBG) in HDAC inhibitors or as

hydrogen bond anchors in GPCRs.[1][2]

Linker Region: The phenyl ring provides the necessary spacing.[1][2]

Cap Group: The alkyl side chain (e.g., 1-hydroxybutan-2-yl) dictates hydrophobic pocket

selectivity.[2]
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Synthetic Protocol: Amide Coupling Workflow
The synthesis of C11H16N2O2 benzamides typically proceeds via the condensation of a

substituted benzoic acid with a functionalized amine.[1][3]

Protocol: HATU-Mediated Amide Coupling
Objective: Synthesize 4-amino-N-(1-hydroxybutan-2-yl)benzamide with >95% purity.

Reagents:

Acid: 4-Aminobenzoic acid (1.0 eq) - Note: Amino group may require Boc-protection

depending on coupling agent.[2]

Amine: 2-Amino-1-butanol (1.1 eq).[2]

Coupling Agent: HATU (1.2 eq).[1][2]

Base: DIPEA (Diisopropylethylamine) (3.0 eq).[1][2]

Solvent: Anhydrous DMF (Dimethylformamide).[1][2]

Step-by-Step Methodology:

Activation: Dissolve 4-aminobenzoic acid (or N-Boc protected variant) in anhydrous DMF

(0.1 M concentration) under nitrogen atmosphere. Add DIPEA and stir for 5 minutes.

Coupling: Add HATU in one portion. The solution should turn yellow/orange.[1][3] Stir for 15

minutes to form the active ester.

Addition: Dropwise add 2-amino-1-butanol.

Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor via LC-MS for the

appearance of mass [M+H]+ = 209.13.[2][3]

Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO3, and

brine. Dry over Na2SO4.[1][3]

Deprotection (if Boc used): Treat with 4M HCl in Dioxane for 1 hour.
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Purification: Flash chromatography (DCM:MeOH gradient).

Synthetic Logic Diagram
The following diagram illustrates the decision tree for synthesizing this benzamide derivative,

highlighting critical checkpoints.
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Caption: Figure 1. Decision matrix and workflow for the chemical synthesis of C11H16N2O2

benzamide derivatives.

Part 3: Pharmacological Applications &
Mechanism[3]
Mechanistic Pathways
Benzamide derivatives of this molecular weight class primarily function via two mechanisms

depending on their substitution pattern:

HDAC Inhibition (Epigenetic Modulation): The benzamide moiety acts as a Zinc Binding

Group (ZBG).[1][2] The amide carbonyl oxygen coordinates with the Zn2+ ion in the catalytic

pocket of Histone Deacetylases (Class I), preventing the deacetylation of lysine residues on

histone tails.[1] This leads to chromatin relaxation and transcriptional activation of tumor

suppressor genes.[1][3]

Reference Standard: Entinostat (a benzamide analog).[1][3][4][5]

Dopamine D2/D3 Antagonism: The aromatic ring and the amide nitrogen form pi-stacking

and hydrogen-bonding interactions with residues like Asp114 and Phe389 in the D2 receptor

pocket.[1][2] The 4-amino group often mimics the aniline moiety found in procainamide-class

drugs.[2][3]

Signaling Pathway Interaction
The diagram below details the interaction of the benzamide ligand within the HDAC catalytic

cleft.
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Caption: Figure 2. Pharmacodynamic mechanism of benzamide ligands inhibiting the HDAC

catalytic core.

Part 4: Analytical Validation Protocols
To ensure scientific integrity, the identity of the C11H16N2O2 derivative must be validated

using a multi-modal approach.

High-Performance Liquid Chromatography (HPLC)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).[1][2]

Expected Retention Time: ~3.5 - 4.5 min (depending on logP).[1][2]
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Nuclear Magnetic Resonance (NMR) Criteria
For 4-amino-N-(1-hydroxybutan-2-yl)benzamide in DMSO-d6:

Aromatic Protons: Two doublets at ~7.6 ppm (2H) and ~6.5 ppm (2H), characteristic of a

para-substituted benzene ring with an electron-donating group (NH2).[1][2]

Amide Proton: Broad singlet/doublet at ~7.8–8.2 ppm.[1][2][3]

Alkyl Side Chain: Multiplets in the 0.8–3.5 ppm range corresponding to the butyl and

hydroxymethyl protons.[1][2]
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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